{[2-(1-Methoxyethyl)-1,3-thiazol-4-yl]methyl}(methyl)amine {[2-(1-Methoxyethyl)-1,3-thiazol-4-yl]methyl}(methyl)amine
Brand Name: Vulcanchem
CAS No.: 1376284-79-5
VCID: VC3195784
InChI: InChI=1S/C8H14N2OS/c1-6(11-3)8-10-7(4-9-2)5-12-8/h5-6,9H,4H2,1-3H3
SMILES: CC(C1=NC(=CS1)CNC)OC
Molecular Formula: C8H14N2OS
Molecular Weight: 186.28 g/mol

{[2-(1-Methoxyethyl)-1,3-thiazol-4-yl]methyl}(methyl)amine

CAS No.: 1376284-79-5

Cat. No.: VC3195784

Molecular Formula: C8H14N2OS

Molecular Weight: 186.28 g/mol

* For research use only. Not for human or veterinary use.

{[2-(1-Methoxyethyl)-1,3-thiazol-4-yl]methyl}(methyl)amine - 1376284-79-5

Specification

CAS No. 1376284-79-5
Molecular Formula C8H14N2OS
Molecular Weight 186.28 g/mol
IUPAC Name 1-[2-(1-methoxyethyl)-1,3-thiazol-4-yl]-N-methylmethanamine
Standard InChI InChI=1S/C8H14N2OS/c1-6(11-3)8-10-7(4-9-2)5-12-8/h5-6,9H,4H2,1-3H3
Standard InChI Key GBSCXERTQSCIIL-UHFFFAOYSA-N
SMILES CC(C1=NC(=CS1)CNC)OC
Canonical SMILES CC(C1=NC(=CS1)CNC)OC

Introduction

Physical and Chemical Properties

Structural Characteristics

The compound's chemical structure can be represented in various formats, including its canonical SMILES notation, which encodes the molecular structure in a linear string format suitable for computational chemistry applications . Its InChI (International Chemical Identifier) code, 1S/C8H14N2OS/c1-6(11-3)8-10-7(4-9-2)5-12-8/h5-6,9H,4H2,1-3H3, provides a standardized representation of the compound's connectivity and stereochemistry . These structural identifiers facilitate the unambiguous identification of the compound across different chemical databases and literature sources, enabling researchers to accurately track and reference this specific molecular entity.

Molecular Properties

The molecular formula of {[2-(1-Methoxyethyl)-1,3-thiazol-4-yl]methyl}(methyl)amine is C8H14N2OS, indicating it contains 8 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, 1 oxygen atom, and 1 sulfur atom . This elemental composition corresponds to a molecular weight of 186.28 g/mol, placing it in the category of small molecules with potential drug-like properties . The compound's relatively low molecular weight, combined with its moderate complexity, suggests favorable characteristics for potential pharmaceutical applications according to Lipinski's Rule of Five, which provides guidelines for drug-like properties.

The compound likely exhibits moderate lipophilicity due to the balance between its polar functional groups (methoxy and amine) and nonpolar components (methyl groups and thiazole ring). This balanced lipophilicity would influence its solubility profile and membrane permeability, which are critical factors for potential biological applications. The presence of the secondary amine group confers basic properties to the molecule, potentially enabling salt formation with acids, which can be advantageous for improving solubility and formulation properties. The methoxy group provides a potential hydrogen bond acceptor site, while the secondary amine can function as both a hydrogen bond donor and acceptor, enabling various intermolecular interactions that influence the compound's physical behavior and chemical reactivity.

PropertyValueSource
Molecular FormulaC8H14N2OS
Molecular Weight186.28 g/mol
CAS Number1376284-79-5
InChI KeyGBSCXERTQSCIIL-UHFFFAOYSA-N
MDL NumberMFCD21874401
Typical Purity≥95%

Synthesis and Chemical Reactivity

Synthetic Approaches

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator